N-Boc-1-methoxy-2-methyl-2-propanamine
Overview
Description
N-Boc-1-methoxy-2-methyl-2-propanamine: is a chemical compound with the molecular formula C9H19NO3. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its stability and ease of removal under mild acidic conditions, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-methoxy-1,1-dimethylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product with high purity .
Industrial Production Methods: Industrial production of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Boc-1-methoxy-2-methyl-2-propanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: Under acidic conditions, the compound can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Acidic Hydrolysis: Common reagents include hydrochloric acid or trifluoroacetic acid, and the reaction is typically carried out at room temperature.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used to facilitate the substitution reactions.
Major Products:
Hydrolysis Products: The major products of hydrolysis are 2-methoxy-1,1-dimethylethylamine and tert-butyl alcohol.
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis processes .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is necessary. It ensures that the amine functionality remains intact until the final step of the synthesis .
Industry: In the chemical industry, tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate is used in the production of agrochemicals and other specialty chemicals. Its stability and ease of removal make it a preferred choice for protecting amines during complex chemical processes .
Mechanism of Action
The mechanism by which tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. Upon completion of the desired synthetic steps, the protecting group can be removed under mild acidic conditions, releasing the free amine.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the methoxy group.
Tert-butylhydroquinone: Contains a tert-butyl group but is used as an antioxidant rather than a protecting group.
Uniqueness: N-Boc-1-methoxy-2-methyl-2-propanamine is unique due to the presence of the methoxy group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other protecting groups may not be as effective .
Properties
IUPAC Name |
tert-butyl N-(1-methoxy-2-methylpropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11-10(4,5)7-13-6/h7H2,1-6H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUPUQCLEUNSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611687 | |
Record name | tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204707-34-6 | |
Record name | tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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